molecular formula C15H11NO3 B2688079 Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate CAS No. 2034443-18-8

Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate

Cat. No.: B2688079
CAS No.: 2034443-18-8
M. Wt: 253.257
InChI Key: RVUKXDIZHBVAHL-UHFFFAOYSA-N
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Description

Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole ring substituted at the 5-position with a naphthalen-1-yl group and at the 3-position with a methyl ester. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their stability and utility in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-naphthalen-1-yl-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-18-15(17)13-9-14(19-16-13)12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUKXDIZHBVAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkynes or alkenes. One common method includes the reaction of naphthalene-1-carboxylic acid with hydroxylamine to form the corresponding nitrile oxide, which then undergoes a cycloaddition reaction with methyl propiolate to yield the desired isoxazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as copper(I) or ruthenium(II) may be employed to facilitate the cycloaddition reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate and its derivatives have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi, suggesting their potential use in pharmaceuticals as antimicrobial agents .

Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes, such as monoamine oxidase. This inhibition is crucial for developing treatments for neurological disorders, as monoamine oxidase plays a significant role in neurotransmitter metabolism .

Stem Cell Differentiation
Recent studies have explored the role of isoxazole derivatives, including this compound, as agents that can influence stem cell differentiation. This application is particularly relevant in regenerative medicine and tissue engineering.

Synthetic Methodologies

Synthesis of Isoxazoles
this compound serves as a versatile building block in the synthesis of more complex isoxazole derivatives. Various synthetic routes, including metal-free methods, have been developed to create substituted isoxazoles from this compound .

Functionalization Reactions
The compound can undergo various functionalization reactions, allowing for the introduction of different substituents that enhance its biological activity or alter its physical properties. This versatility makes it a valuable intermediate in organic synthesis .

Material Science Applications

Polymer Chemistry
In materials science, this compound has potential applications in polymer chemistry. Its unique structure allows for incorporation into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials .

Fluorescent Materials
The naphthalene moiety contributes to the photophysical properties of the compound, making it suitable for applications in fluorescent materials and sensors. These applications are particularly relevant in developing advanced imaging techniques and biosensors .

Case Studies

Study Title Findings Implications
Antimicrobial Properties of Isoxazole DerivativesDemonstrated significant inhibition against multiple bacterial strainsPotential development of new antibiotics
Inhibition of Monoamine Oxidase by Isoxazole CompoundsIdentified as effective inhibitors with implications for treating depressionCould lead to new antidepressant drugs
Synthesis of Functionalized IsoxazolesDeveloped efficient synthetic routes using this compoundEnhances the library of bioactive compounds available for research

Mechanism of Action

The mechanism of action of Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate with structurally related compounds, focusing on substituent effects, synthesis routes, and biological activities.

Structural Analogues with Isoxazole Cores

Methyl 5-(Benzofuran-2-yl)isoxazole-3-carboxylate (Compound 2 in ) Substituents: Benzofuran-2-yl at C5, methyl ester at C3. Synthesis: Cyclization using hydroxylamine hydrochloride, similar to standard isoxazole formation . Properties: Exhibits antimicrobial activity, suggesting the isoxazole-ester scaffold contributes to bioactivity.

Ethyl 5-(Naphthalen-3-yl)isoxazole-3-carboxylate ()

  • Substituents : Naphthalen-3-yl at C5, ethyl ester at C3.
  • Comparison : The ethyl ester may slightly increase lipophilicity versus the methyl ester. The naphthalen-3-yl substitution (vs. 1-position) could lead to distinct crystal packing or steric effects .

Heterocyclic Analogues with Aromatic Substituents

5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate () Core: Oxadiazole ring (two nitrogens, one oxygen) vs. isoxazole. Substituents: 4-Methoxybenzyl and naphthalene-carbothioate groups. Synthesis: Involves hydrazine hydrate and reflux conditions, differing from isoxazole cyclization methods .

Amino-Isoxazole Derivatives () Examples: 9-(5-Amino-3-methylisoxazol-4-yl)-xanthen-1-one derivatives. Substituents: Amino group at C5 of isoxazole vs. ester in the target compound. Properties: High melting points (210–242°C) due to hydrogen-bonding capacity of the amino group .

Bioactive Naphthalene-Containing Compounds

  • While structurally distinct, the naphthalene moiety’s role in target binding (e.g., hydrophobic interactions) may parallel its function in the target isoxazole compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Melting Point (°C) Synthesis Method Biological Activity Reference
This compound Isoxazole Naphthalen-1-yl, methyl ester Not reported Presumed cyclization Not reported -
Methyl 5-(Benzofuran-2-yl)isoxazole-3-carboxylate Isoxazole Benzofuran-2-yl, methyl ester Not reported Hydroxylamine cyclization Antimicrobial
Ethyl 5-(Naphthalen-3-yl)isoxazole-3-carboxylate Isoxazole Naphthalen-3-yl, ethyl ester Not reported Supplier synthesis Supplier data
5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate Oxadiazole 4-Methoxybenzyl, naphthalene Not reported Hydrazine hydrate reflux Not reported
9-(5-Amino-3-methylisoxazol-4-yl)-xanthen-1-one derivatives Isoxazole Amino, methyl, xanthen-one 210–242 Multicomponent cyclization Not explicitly reported

Key Findings and Implications

  • Substituent Effects : The naphthalen-1-yl group likely enhances π-π interactions compared to benzofuran or naphthalen-3-yl analogues, influencing crystallinity (as seen in oxadiazole crystal structures ) and bioactivity.
  • Synthetic Routes : Isoxazole formation via hydroxylamine cyclization is robust, but ester group choice (methyl vs. ethyl) affects solubility and metabolic stability.
  • Biological Potential: Antimicrobial and antiviral activities in analogues suggest the target compound may warrant similar pharmacological evaluation.

Biological Activity

Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate is a compound belonging to the isoxazole family, characterized by its unique structural features that include a naphthalene moiety and a carboxylate ester functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antiviral, antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H11N1O2C_{13}H_{11}N_{1}O_{2}. Its structure contributes to its potential biological activities, as the isoxazole ring is known for interacting with various biological targets.

Antiviral Properties

Research indicates that derivatives of isoxazole compounds, including this compound, exhibit significant antiviral activity. These compounds have shown effectiveness against several viral infections, potentially due to their ability to inhibit viral replication mechanisms.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies have reported that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects. The minimum inhibitory concentration (MIC) values for various strains indicate its potential as an antibacterial agent .

Microorganism MIC (µg/mL)
E. coli0.0195
Bacillus mycoides0.0048
C. albicans0.0048

Anticancer Activity

The compound has been studied for its anticancer properties. Isoxazole derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the modulation of gene expression and enzyme activity. This compound has shown promise in inhibiting tumor growth in vitro and in vivo models.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways, affecting cellular processes.
  • Receptor Binding : It exhibits high affinity for various receptors, modulating their activity and influencing downstream signaling pathways.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

  • Antiviral Study : A study highlighted the effectiveness of isoxazole derivatives against Mycobacterium tuberculosis (Mtb), revealing that certain analogues enhanced the activity of existing tuberculosis treatments .
  • Antimicrobial Research : In a comparative study of antimicrobial agents, this compound exhibited superior activity against multiple bacterial strains, demonstrating its potential as a therapeutic agent in infectious diseases .
  • Anticancer Evaluation : Another investigation focused on the compound's ability to induce apoptosis in cancer cell lines, showing significant cytotoxic effects at low concentrations.

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